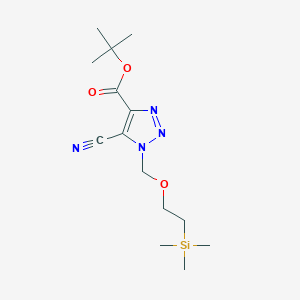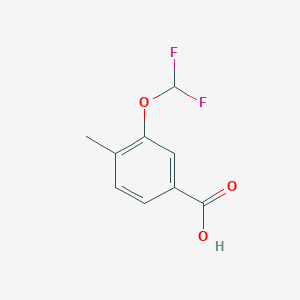
Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide (NaCN) or potassium cyanide (KCN).
Attachment of the Trimethylsilylethoxymethyl Group: This step involves the protection of a hydroxyl group with a trimethylsilylethoxymethyl (SEM) group, which can be achieved using trimethylsilyl chloride (TMSCl) and a base like triethylamine (TEA).
Addition of the Tert-butyl Group: The tert-butyl group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the triazole ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The triazole ring can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways.
Disruption of Cellular Processes: The cyano group and other functional groups may interact with cellular components, disrupting normal cellular processes and leading to cell death or growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxamide
- Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s stability and reactivity. The cyano group and trimethylsilylethoxymethyl group contribute to its potential as a versatile intermediate in organic synthesis and its bioactivity in various research applications.
Propriétés
IUPAC Name |
tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3Si/c1-14(2,3)21-13(19)12-11(9-15)18(17-16-12)10-20-7-8-22(4,5)6/h7-8,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCXCDNLTSUFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N(N=N1)COCC[Si](C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2554364.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide](/img/structure/B2554366.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2554369.png)

![4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2554372.png)
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2554374.png)
![N,N-diethyl-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2554377.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B2554380.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2554381.png)


